molecular formula C11H15ClN4 B1480094 4-(4-Allylpiperazin-1-yl)-6-chloropyrimidine CAS No. 2092530-68-0

4-(4-Allylpiperazin-1-yl)-6-chloropyrimidine

Cat. No.: B1480094
CAS No.: 2092530-68-0
M. Wt: 238.72 g/mol
InChI Key: NSCYDIJOONTCDZ-UHFFFAOYSA-N
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Description

4-(4-Allylpiperazin-1-yl)-6-chloropyrimidine (CAS 2092530-68-0) is a versatile chemical intermediate with a molecular weight of 238.72 g/mol and the formula C11H15ClN4 . This high-purity (98%) compound belongs to the chloropyrimidine class, a category of heterocyclic building blocks critical in medicinal chemistry for developing new therapeutic agents . Its molecular structure incorporates both a chloropyrimidine ring and a piperazine moiety, a combination frequently explored in drug discovery. The reactive chlorine atom on the pyrimidine ring makes it a suitable precursor for nucleophilic aromatic substitution reactions, allowing for further functionalization . The piperazine group is a common pharmacophore found in bioactive molecules targeting the central nervous system . As such, this compound serves as a key synthetic intermediate for researchers working on kinase inhibitors, such as Glycogen Synthase Kinase-3 (GSK-3) inhibitors, which are being investigated for neurodegenerative diseases like Alzheimer's and Parkinson's . It is also a valuable scaffold in constructing molecules for other research areas, including oncology and the study of psychiatric disorders . The compound must be stored at 2-8°C under an inert atmosphere to maintain stability . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-6-(4-prop-2-enylpiperazin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4/c1-2-3-15-4-6-16(7-5-15)11-8-10(12)13-9-14-11/h2,8-9H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCYDIJOONTCDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-Allylpiperazin-1-yl)-6-chloropyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological and cancer-related applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with an allylpiperazine moiety at one position and a chlorine atom at another. This structural configuration is crucial for its interaction with biological targets, particularly receptors involved in neurotransmission and cellular proliferation.

1. Muscarinic Acetylcholine Receptor Modulation

Research indicates that compounds similar to this compound can act as positive allosteric modulators (PAMs) of muscarinic acetylcholine receptors, specifically M4 receptors. Activation of M4 receptors has been linked to therapeutic effects in conditions such as schizophrenia and Alzheimer's disease. The modulation by these compounds enhances the affinity of acetylcholine (ACh) for its receptor, leading to improved signaling pathways associated with cognitive function .

2. Histone Deacetylase Inhibition

Recent studies have highlighted the role of related compounds as histone deacetylase inhibitors (HDACi). These inhibitors can induce apoptosis in cancer cells by disrupting the balance between pro-apoptotic and anti-apoptotic proteins. For instance, research on hydroxamic acid derivatives has shown that they can effectively induce cell cycle arrest and apoptosis in leukemic cells through mechanisms involving HDAC inhibition . The implications for this compound suggest potential applications in oncological therapies.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant biological activity against various cancer cell lines. The compound's ability to modulate receptor activity and inhibit HDACs suggests a dual mechanism that could be exploited for therapeutic purposes.

Table 1: Summary of Biological Activities

Activity TypeMechanismTargetReference
Positive Allosteric ModulationEnhances ACh affinityM4 Muscarinic Receptor
Histone Deacetylase InhibitionInduces apoptosisVarious Cancer Cell Lines
Neuroprotective EffectsModulates neurotransmissionCNS Disorders

Case Studies

A notable case study involved the application of similar pyrimidine derivatives in animal models for neurodegenerative diseases. These studies revealed improvements in cognitive function and behavioral outcomes, supporting the hypothesis that modulation of M4 receptors can have beneficial effects in treating conditions like Alzheimer's disease .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

a. 4-(4-Methylpiperazin-1-yl)-6-chloro-5-nitropyrimidine ()

  • Structure : Differs by a nitro group at position 5 and a methyl group on the piperazine.
  • Properties : Molecular weight = 257.68 g/mol; higher polarity due to the nitro group.

b. 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine ()

  • Structure : Benzyl substituent instead of allyl.
  • Properties : Molecular weight = 288.78 g/mol; increased lipophilicity (logP ~2.5–3.0) due to the aromatic benzyl group.
  • Applications : Benzyl groups improve membrane permeability, making this compound a candidate for CNS-targeting drugs .

c. 4-(4-Fluorophenoxy)-6-chloropyrimidine ()

  • Structure: Fluorophenoxy group replaces the piperazine.
  • Properties : Molecular weight = 253.66 g/mol; fluorination enhances metabolic stability and bioavailability.
  • Synthesis : Prepared via palladium-catalyzed cross-coupling, a common method for aryl ether derivatives .
Core Pyrimidine Modifications

a. 2,4-Di(aziridinyl)-6-chloropyrimidine ()

  • Structure : Aziridinyl groups at positions 2 and 3.
  • Reactivity : Aziridine’s strained three-membered ring increases alkylating activity, contributing to antitumor effects. However, this compound showed synthetic challenges due to steric hindrance .

b. 5-Chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-1H-imidazo[4,5-b]pyridine ()

  • Structure : Fused imidazo-pyridine core instead of pyrimidine.
Piperazine vs. Piperidine Derivatives

a. 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine ()

  • Structure : Piperidine (six-membered ring with one nitrogen) replaces piperazine.
  • Impact : Reduced basicity compared to piperazine derivatives, altering solubility and receptor interactions .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight (g/mol) logP* Key Substituents Notable Activity
4-(4-Allylpiperazin-1-yl)-6-chloro C₁₁H₁₆ClN₅ 261.73 ~1.8 Allylpiperazine, Cl Hypothesized kinase inhibition
4-(4-Methylpiperazin-1-yl)-6-chloro-5-nitro C₉H₁₂ClN₅O₂ 257.68 ~0.5 Methylpiperazine, NO₂, Cl Electrophilic reactivity
4-(4-Benzylpiperazin-1-yl)-6-chloro C₁₅H₁₇ClN₄ 288.78 ~2.7 Benzylpiperazine, Cl CNS penetration
4-(4-Fluorophenoxy)-6-chloro C₁₀H₆ClFNO 253.66 ~2.2 Fluorophenoxy, Cl Metabolic stability

*logP values estimated using fragment-based methods.

Preparation Methods

Preparation of 6-Chloropyrimidine Core

The chloropyrimidine scaffold, specifically 2,4-diamino-6-chloropyrimidine or related derivatives, is a common intermediate in the synthesis of substituted pyrimidines such as 4-(4-allylpiperazin-1-yl)-6-chloropyrimidine.

Key Method: Chlorination of 2,4-diamino-6-hydroxypyrimidine

  • Starting from 2,4-diamino-6-hydroxypyrimidine, chlorination is performed using phosphorus oxychloride (POCl3).
  • The reaction is typically conducted at elevated temperatures (90–110 °C, optimal ~105 °C) for 4–8 hours (optimal 6 hours).
  • After completion, excess POCl3 is distilled off for recovery.
  • Quenching is carried out with C1-C4 alcohols (methanol, ethanol preferred), which provides safer and smoother quenching compared to water.
  • A dispersing agent (organic solvent miscible with phosphate esters) is added to facilitate product separation.
  • The reaction yields 2,4-diamino-6-chloropyrimidine hydrochloride, which is neutralized with ammonia water (pH 6–7) and extracted with ethyl acetate to obtain pure 2,4-diamino-6-chloropyrimidine.
  • The overall yield can reach up to 82%, with improved safety and cost-effectiveness due to alcohol quenching and phosphate ester recovery.
Step Reaction Conditions Reagents Notes
S1 90–110 °C, 4–8 h (optimal 105 °C, 6 h) 2,4-diamino-6-hydroxypyrimidine + POCl3 Chlorination, POCl3 distilled off
S2 0–40 °C quenching, then 30–85 °C heating Alcohol (ethanol preferred), dispersant Quenching, filtration to get hydrochloride salt
S3 Neutralization at pH 6–7, extraction Ammonia water, ethyl acetate Isolation of 2,4-diamino-6-chloropyrimidine

Representative Synthetic Route Summary

Step Reaction Description Reagents/Conditions Product/Intermediate Yield/Notes
1 Chlorination of 2,4-diamino-6-hydroxypyrimidine POCl3, 90–110 °C, 4–8 h, alcohol quench 2,4-diamino-6-chloropyrimidine hydrochloride Up to 82% yield, scalable process
2 Neutralization and extraction Ammonia water pH 6–7, ethyl acetate extraction 2,4-diamino-6-chloropyrimidine High purity obtained
3 Nucleophilic substitution with 4-allylpiperazine 4-allylpiperazine, DMF or ethanol, 25–80 °C This compound Typical yields 70–80% (literature analogs)

Research Findings and Optimization Notes

  • The use of alcohol quenching in the chlorination step significantly enhances safety and product recovery compared to water quenching, reducing the formation of phosphoric acid byproducts and facilitating phosphate ester recovery.
  • The dispersing agent choice influences filtration efficiency and product purity; commonly used solvents include methanol, ethanol, benzyl alcohol, isopropanol, and ethyl acetate.
  • Maintaining the neutralization pH between 6 and 7 is critical for optimal extraction and to avoid decomposition or hydrolysis of the chloropyrimidine ring.
  • The nucleophilic substitution step benefits from controlled temperature to minimize side reactions and maximize substitution efficiency.
  • The allyl substituent on piperazine introduces steric and electronic effects that can influence reaction kinetics; thus, reaction conditions may require fine-tuning for scale-up.

Q & A

Q. What are the recommended synthetic routes for 4-(4-Allylpiperazin-1-yl)-6-chloropyrimidine?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, electrochemical arylation of 6-chloropyrimidine derivatives with allylpiperazine precursors has been reported as a viable route. Key steps include:

  • Substitution reaction: Reacting 4,6-dichloropyrimidine with 4-allylpiperazine under reflux in a polar aprotic solvent (e.g., DMF) .
  • Cross-coupling optimization: Using transition-metal catalysts (e.g., Pd) to enhance regioselectivity and yield .
  • Purification: Column chromatography or recrystallization to isolate the product.

Q. How can the structure of this compound be confirmed experimentally?

Methodological Answer: Structural characterization typically involves:

  • X-ray crystallography: Resolves bond lengths and angles (e.g., piperazine ring geometry) .
  • Spectroscopy:
    • ¹H/¹³C NMR: Peaks for allyl protons (δ 5.1–5.8 ppm) and pyrimidine carbons (δ 150–160 ppm).
    • Mass spectrometry: Molecular ion peak (e.g., [M+H]⁺) matching the calculated mass .
  • Elemental analysis: Validates C, H, N, and Cl content .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer: Based on structurally related piperazine-pyrimidine derivatives:

  • PPE: Lab coat, gloves, and goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of fine particles .
  • Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can cross-coupling reactions be optimized to synthesize derivatives with higher yields?

Methodological Answer: Key parameters include:

  • Catalyst selection: Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) improve coupling efficiency .
  • Solvent effects: Polar aprotic solvents (e.g., DMSO) enhance reaction rates .
  • Temperature control: Heating at 80–100°C for 12–24 hours maximizes conversion .
  • Substituent tuning: Electron-withdrawing groups on pyrimidine increase electrophilicity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking studies: Use software (e.g., AutoDock) to simulate binding to receptors (e.g., kinase enzymes) .
  • MD simulations: Analyze stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR models: Correlate substituent effects (e.g., allyl group length) with activity .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay standardization: Use consistent cell lines (e.g., HEK293) and controls .
  • Dose-response curves: Compare IC₅₀ values across studies to identify outliers .
  • Meta-analysis: Pool data from multiple sources to assess statistical significance .

Q. What strategies improve the compound’s pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity adjustment: Introduce hydrophilic groups (e.g., -OH) to enhance solubility .
  • Metabolic stability: Replace allyl groups with cyclopropyl to reduce CYP450 oxidation .
  • Pro-drug design: Mask polar groups (e.g., amine) for better absorption .

Q. How does the allyl substituent influence reactivity in further functionalization?

Methodological Answer: The allyl group:

  • Enables π-π interactions in catalytic systems, aiding in Heck or Suzuki couplings .
  • Steric effects: Hinders nucleophilic attack at the 4-position, requiring harsher conditions .
  • Oxidation sensitivity: May form epoxides under acidic conditions, necessitating inert atmospheres .

Q. What are the stability profiles of this compound under varying pH and temperature?

Methodological Answer:

  • pH stability: Stable in neutral buffers (pH 6–8); degrades in strong acids/bases via piperazine ring cleavage .
  • Thermal stability: Decomposes above 200°C; store at –20°C under argon .
  • Light sensitivity: Protect from UV exposure to prevent allyl group isomerization .

Q. How to design analogs for selective kinase inhibition?

Methodological Answer:

  • Scaffold hopping: Replace pyrimidine with triazine to alter binding affinity .
  • Substituent mapping: Use crystallographic data to identify key hydrogen-bonding motifs .
  • High-throughput screening: Test libraries against kinase panels to identify lead candidates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Allylpiperazin-1-yl)-6-chloropyrimidine
Reactant of Route 2
Reactant of Route 2
4-(4-Allylpiperazin-1-yl)-6-chloropyrimidine

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